Cinnamyl Alcohol

Catalog No.
S561734
CAS No.
104-54-1
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamyl Alcohol

CAS Number

104-54-1

Product Name

Cinnamyl Alcohol

IUPAC Name

(E)-3-phenylprop-2-en-1-ol

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+

InChI Key

OOCCDEMITAIZTP-QPJJXVBHSA-N

SMILES

Array

solubility

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC
insoluble to slightly soluble in water; soluble in oils
moderately soluble (in ethanol)

Synonyms

3-Phenyl-2-propen-1-ol; 1-Phenyl-3-hydroxy-1-propene; 1-Phenylprop-1-en-3-ol; 3-Hydroxy-1-phenylprop-1-ene; 3-Phenyl-2-propen-1-ol; 3-Phenyl-2-propene-1-ol; 3-Phenyl-2-propenol; 3-Phenylallyl Alcohol; Cinnamic Alcohol; NSC 623440; NSC 8775; Styrone;

Canonical SMILES

C1=CC=C(C=C1)C=CCO

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO

The exact mass of the compound Cinnamyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in alc, ether, other common organic solvents; sol in water, glycerol; clearly sol in 3 vol 50% alcinsoluble to slightly soluble in water; soluble in oilsmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623440. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Cinnamyl alcohol (3-phenyl-2-propen-1-ol) is a primary allylic alcohol featuring a phenyl ring conjugated with an alkene. As a low-melting solid (melting point ~33°C), it serves as a critical bifunctional building block in organic synthesis, offering both a reactive hydroxyl group and a conjugated double bond . In procurement contexts, it is highly valued as a precursor for cinnamyl esters, a structural intermediate for pharmaceuticals, a mild floral-balsamic fragrance ingredient, and a benchmark monolignol model for biomass valorization studies. Its dual reactivity allows for orthogonal functionalization that saturated or fully oxidized analogs cannot support[1].

Substituting cinnamyl alcohol with its closest structural analogs severely compromises process outcomes and formulation safety. Replacing it with cinnamaldehyde introduces a highly reactive electrophile and a potent skin sensitizer, which dramatically increases regulatory burdens and instability in consumer formulations [1]. Conversely, substitution with hydrocinnamyl alcohol (3-phenyl-1-propanol) eliminates the allylic double bond, completely disabling transition-metal-catalyzed allylic substitutions and altering the spatial geometry required for specific pharmaceutical intermediates[2]. Furthermore, in biomass research, saturated analogs fail to accurately model the radical and oxidative cleavage dynamics of native lignin end-groups, rendering them unsuitable for catalyst screening [3].

Dermatological Safety and Formulation Stability

In consumer and cosmetic formulations, cinnamyl alcohol provides a significantly safer toxicological profile compared to its oxidized counterpart, cinnamaldehyde. Toxicological assessments establish a No Expected Sensitization Induction Level (NESIL) of 2900 μg/cm2 for cinnamyl alcohol, classifying it as a weak sensitizer [1]. In contrast, cinnamaldehyde is a well-documented potent skin sensitizer with a much lower threshold, frequently requiring strict IFRA concentration limits and causing formulation instability due to rapid aerial oxidation [2]. This quantitative safety margin allows formulators to achieve balsamic/floral notes with vastly reduced regulatory and dermatological risk.

Evidence DimensionSkin Sensitization Threshold (NESIL)
Target Compound DataCinnamyl alcohol: 2900 μg/cm2 (weak sensitizer)
Comparator Or BaselineCinnamaldehyde: Potent sensitizer requiring strict IFRA limits
Quantified DifferenceOrders of magnitude higher safety threshold for cinnamyl alcohol
ConditionsHuman and animal sensitization models (LLNA / HRIPT)

Enables the procurement of a safer, regulatory-compliant ingredient for leave-on cosmetics and fragrances without sacrificing the target olfactory profile.

Chemoselective Allylic Reactivity in Asymmetric Synthesis

Cinnamyl alcohol’s allylic structure permits highly specific transition-metal-catalyzed functionalizations that are impossible with saturated analogs. For example, under catalytic enantioselective dibromination conditions, cinnamyl alcohol acts as a direct substrate, achieving up to 87% enantiomeric excess (ee) [1]. Hydrocinnamyl alcohol, lacking the conjugated alkene, is entirely unreactive under these specific alkene-targeting conditions and instead acts merely as a coordinating inhibitor if present [1]. This orthogonal reactivity makes cinnamyl alcohol an essential precursor for synthesizing chiral halogenated or aminated building blocks.

Evidence DimensionEnantioselective Dibromination Reactivity
Target Compound DataCinnamyl alcohol: Readily undergoes dibromination (87% ee)
Comparator Or BaselineHydrocinnamyl alcohol: Unreactive substrate (inhibits coordination)
Quantified DifferenceComplete divergence in reactivity profile (reactive vs. unreactive)
ConditionsCatalytic enantioselective dibromination using chiral diol/titanium systems

Dictates the selection of cinnamyl alcohol for advanced pharmaceutical intermediate synthesis where allylic functionalization is the required pathway.

Structural Fidelity in Biomass and Lignin Depolymerization Modeling

In the development of catalysts for biomass conversion, cinnamyl alcohol is procured as a high-fidelity model for native lignin end-groups. Transition metal-catalyzed oxidation studies in ionic liquids demonstrate that cinnamyl alcohol accurately mimics the behavior of allylic and benzylic alcohol functionalities in lignin, undergoing selective oxidation to cinnamaldehyde or cinnamic acid without premature cleavage of the aromatic ring[1]. Simpler aliphatic alcohols or non-conjugated aromatics fail to replicate the exact steric and electronic environment of the beta-O-4 and cinnamyl end-group linkages, making cinnamyl alcohol essential for validating industrial depolymerization catalysts [2].

Evidence DimensionLignin End-Group Simulation Accuracy
Target Compound DataCinnamyl alcohol: Accurately models conjugated allylic oxidation and radical pathways
Comparator Or BaselineBenzyl alcohol / simple phenols: Fail to capture alkene-conjugated reactivity
Quantified DifferenceHigh structural fidelity vs. incomplete mechanistic representation
ConditionsTransition metal-catalyzed oxidation in ionic liquids (e.g., EMIM DEP)

Ensures that laboratory-scale catalyst screening yields scalable, accurate data for actual lignocellulosic biomass processing.

Regulatory-Compliant Fragrance and Cosmetic Formulation

Because of its established NESIL of 2900 μg/cm2 and weak sensitization profile, cinnamyl alcohol is a highly suitable procurement choice for leave-on cosmetics, soaps, and fine fragrances requiring sweet, balsamic, or hyacinth notes. It avoids the severe IFRA restrictions and dermatological risks associated with cinnamaldehyde [1].

Precursor for Chiral Pharmaceutical Intermediates

In medicinal chemistry and API manufacturing, cinnamyl alcohol is utilized for its allylic reactivity. It serves as the starting material for asymmetric dibromination, Tsuji-Trost allylations, and epoxidations, enabling the synthesis of complex drugs where saturated analogs like hydrocinnamyl alcohol cannot be used [2].

Benchmark Substrate for Lignocellulosic Catalyst Screening

Industrial biotechnology and green chemistry sectors procure cinnamyl alcohol as a standard monolignol model. Its precise representation of lignin's conjugated end-groups allows researchers to accurately evaluate the efficacy of novel transition-metal catalysts and ionic liquid solvents for biomass depolymerization [3].

Physical Description

Pellets or Large Crystals
White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline]
Solid
White to yellowish crystalline solid, warm-balsamic, floral, sweet odou

Color/Form

NEEDLES OR CRYSTAL MASS
WHITE TO YELLOWISH SOLID
WHITE NEEDLES FROM PETROLEUM ETHER

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

134.073164938 Da

Monoisotopic Mass

134.073164938 Da

Boiling Point

250.0 °C @ 760 MM HG
247.00 to 250.00 °C. @ 760.00 mm Hg

Flash Point

126 °C

Heavy Atom Count

10

Taste

BITTER TASTE

Density

1.0397 @ 35 °C/35 °C

LogP

1.95 (LogP)
1.95

Odor

ODOR OF HYACINTH
PLEASANT, FLORAL ODOR

Melting Point

33 °C

UNII

SS8YOP444F

GHS Hazard Statements

Aggregated GHS information provided by 1904 companies from 21 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1904 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1903 of 1904 companies with hazard statement code(s):;
H317 (97.95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cinnamyl alcohol is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

4407-36-7
104-54-1

Absorption Distribution and Excretion

Cinnamyl alcohol is 66% absorbed through the skin and shown to be rapidly absorbed from the gut.
Cinnamyl alcohol is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 76–77% of the dose of cinnamyl alcohol was recovered in the urine and feces within 24 h.
CINNAMYL ALC IS EXCRETED UNCHANGED IN NEUTRAL EXTRACT WHEN GIVEN TO RATS.

Metabolism Metabolites

In general, esters containing an aromatic ring system are expected to be hydrolyzed in vivo. Cinnamyl alcohol is hydrolyzed to [DB14184].
ACIDIC & NEUTRAL URINARY METABOLITE OF CINNAMYL ALC WAS IDENTIFIED THROUGH A COMMON METABOLIC SCHEME.
Cinnamyl alcohol is a known human metabolite of beta-methylstyrene.

Associated Chemicals

Cinnamyl alcohol (trans);4407-36-7

Wikipedia

Cinnamyl alcohol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

MEERWEIN-PONNDORF REDUCTION OF CINNAMALDEHYDE WITH ALUMINUM ISOPROPYLATE OR ETHYLATE; ALKALINE HYDROLYSIS OF STORAX; REDUCTION OF CINNAMAL DIACETATE WITH ACETIC ACID AND IRON FILINGS
OBTAINED ORIGINALLY BY SAPONIFICATION OF CINNAMYL CINNAMATE (STYRACIN). THIS METHOD OF EXTRACTION FROM STORAX IS STILL USABLE. SYNTHETICALLY, BY REDUCTION OF CINNAMALDEHYDE WITH SODIUM OR POTASSIUM HYDROXIDE.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
2-Propen-1-ol, 3-phenyl-: ACTIVE
WHEN SMALL AMT OF IMPURITIES ARE PRESENT AS IN NATURAL ARTICLE (CINNAMYL ALC FROM STORAX), IT REMAINS FLUID AT LOWER TEMPERATURES THAN THE MELTING POINT.
REPORTED USES: NON-ALCOHOLIC BEVERAGES 8.8 PPM; ALCOHOLIC BEVERAGES 5.0 PPM; ICE CREAM, ICES, ETC 8.7 PPM; CANDY 17 PPM; BAKED GOODS 33 PPM; GELATINS & PUDDINGS 22 PPM; CHEWING GUM 720 PPM.
FLAVOR USEFUL IN APRICOT, PEACH, RASPBERRY, PLUM FLAVORS.
OCCURS (IN ESTERIFIED FORM) IN STORAX & IN BALSAM PERU, CINNAMON LEAVES, HYACINTH OIL. OBTAINED BY ALKALINE HYDROLYSIS OF STORAX.
For more General Manufacturing Information (Complete) data for 3-PHENYL-2-PROPEN-1-OL (6 total), please visit the HSDB record page.

Stability Shelf Life

IS OXIDIZED SLOWLY ON EXPOSURE TO HEAT, LIGHT, & AIR

Dates

Last modified: 08-15-2023
Belsito D, Bickers D, Bruze M, Calow P, Greim H, Hanifin JM, Rogers AE, Saurat JH, Sipes IG, Tagami H: A toxicologic and dermatologic assessment of related esters and alcohols of cinnamic acid and cinnamyl alcohol when used as fragrance ingredients. Food Chem Toxicol. 2007;45 Suppl 1:S1-23. doi: 10.1016/j.fct.2007.09.087. Epub 2007 Sep 18. [PMID:18035463]
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020
Nguyen et al. Engaging unactivated alkyl, alkenyl and aryl iodides in visible light-mediated free radical reactions. Nature Chemistry, doi: 10.1038/nchem.1452, published online 24 September 2012 http://www.nature.com/nchem
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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